3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one
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Overview
Description
3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one is an organic compound that belongs to the class of substituted propanones. This compound features a complex structure with multiple aromatic rings and halogen substitutions, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or amines.
Substitution: Halogen substitutions can occur using nucleophilic reagents such as sodium iodide in acetone, leading to the replacement of bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), acetone
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Iodinated derivatives, other substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new pharmaceuticals. Its structural features may be optimized to enhance its therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its halogenated aromatic rings provide stability and reactivity, making it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one
- 3-(4-Fluorophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one
- 3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of halogenated aromatic rings and amino substitution. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H21BrClNO |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)propan-1-one |
InChI |
InChI=1S/C23H21BrClNO/c1-15-3-12-21(13-16(15)2)26-22(17-4-8-19(24)9-5-17)14-23(27)18-6-10-20(25)11-7-18/h3-13,22,26H,14H2,1-2H3 |
InChI Key |
JWXJONXRLUJVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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